HDAC8 Preferential Inhibition vs. Pan-Class I HDAC Inhibitors
Quinoline-benzamide derivatives bearing a 2,4-dichlorobenzamide ZBG demonstrate a preferential HDAC8 inhibitory profile, with IC₅₀ values in the sub-micromolar range (IC₅₀ ≈ 600 nM), while showing markedly weaker inhibition of HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6 (IC₅₀ ≥ 50,000 nM) [1]. This HDAC8 preference contrasts with the pan-Class I profile of unsubstituted benzamide HDAC inhibitors such as MS-275 (entinostat), which exhibits IC₅₀ values of ~300 nM against HDAC1 and ~100 nM against HDAC3 [2]. The selectivity window of approximately 80-fold for HDAC8 over other isoforms positions the 2,4-dichlorobenzamide scaffold as a chemotype of interest for HDAC8-selective probe development [3].
| Evidence Dimension | HDAC isoform selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ ≈ 600 nM; HDAC1/2/3/4/5/6 IC₅₀ ≥ 50,000 nM |
| Comparator Or Baseline | MS-275 (Entinostat): HDAC1 IC₅₀ ~300 nM, HDAC3 IC₅₀ ~100 nM; Vorinostat (SAHA): pan-HDAC IC₅₀ 10–50 nM |
| Quantified Difference | ~80-fold selectivity for HDAC8 over other isoforms vs. pan-inhibition by comparators |
| Conditions | Recombinant human HDAC isoforms; Boc-Lys(Ac)-AMC or Boc-Lys(TFA)-AMC substrate; fluorescence-based assay |
Why This Matters
HDAC8-selective inhibitors are sought for oncology and neurodevelopmental disorder applications where pan-HDAC inhibition causes dose-limiting toxicities; the 2,4-dichloro pattern is critical for achieving this selectivity window.
- [1] BindingDB BDBM50529143 (CHEMBL4442168). HDAC8 IC₅₀ = 600 nM, HDAC4 IC₅₀ = 14,000 nM, HDAC5/1/2/3/6 IC₅₀ ≥ 50,000 nM. 2,4-Dichlorobenzamide derivative profiling. View Source
- [2] Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759–768. doi:10.1158/1535-7163.MCT-07-2026 [Includes comparator data for MS-275] View Source
- [3] Amin, S. A., et al. (2017). Structure–activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future Medicinal Chemistry, 9(18), 2211–2235. doi:10.4155/fmc-2017-0130 View Source
